molecular formula C20H20N2O2 B5824198 N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide

Cat. No. B5824198
M. Wt: 320.4 g/mol
InChI Key: NEILWLYNQDAJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. It is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a crucial role in immune system signaling pathways.

Mechanism of Action

TYK2 plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. These cytokines are involved in the regulation of immune responses and are known to be dysregulated in autoimmune diseases. By inhibiting TYK2, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
In preclinical studies, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to reduce inflammation and disease symptoms in models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in these models. In addition, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide is its selectivity for TYK2, which reduces the risk of off-target effects. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide. One direction is the evaluation of its efficacy and safety in clinical trials for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another direction is the investigation of its potential for combination therapy with other drugs targeting different signaling pathways in the immune system. Finally, the development of more potent and selective inhibitors of TYK2 may lead to the discovery of even more effective treatments for autoimmune diseases.

Synthesis Methods

The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(1-cyanocyclopentyl)aniline in the presence of a base to form the amide. The final step involves the introduction of a fluorine atom at the 6-position of the phenyl ring using a palladium-catalyzed cross-coupling reaction with a fluorinated arylboronic acid.

Scientific Research Applications

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in inflammation and disease symptoms. N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies.

properties

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-18-7-3-2-6-17(18)19(23)22-16-10-8-15(9-11-16)20(14-21)12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEILWLYNQDAJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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